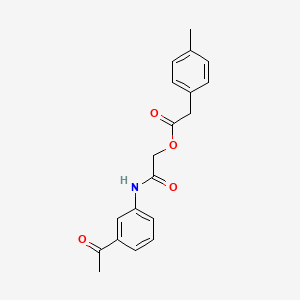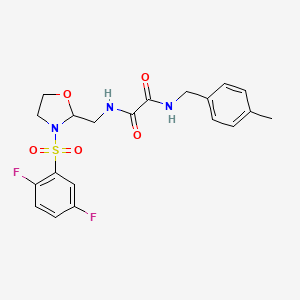![molecular formula C11H6BrClN4 B2823956 8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine CAS No. 1254710-16-1](/img/structure/B2823956.png)
8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It is part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of “this compound” involves a three-step reaction sequence . The process is described as atom-economical, one-pot, and three-step cascade . The products were obtained in high yield and purity .Molecular Structure Analysis
The molecular structure of “this compound” is complex, featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve several steps . The protocol features initial oxidative cyclization of readily available chloropyrimidinylhydrazones followed by feasible Dimroth rearrangement .Physical and Chemical Properties Analysis
The compound has 17 heavy atoms and 15 aromatic heavy atoms . It has no rotatable bonds, 3 H-bond acceptors, and no H-bond donors . Its molar refractivity is 68.93 .科学的研究の応用
Synthesis and Structural Analysis
- Tang, Wang, Li, and Wang (2014) synthesized 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines using bromine-mediated oxidative cyclization. They confirmed the structure through single-crystal X-ray analysis. These compounds showed stability, allowing for isolation in pure form, and could be converted into 1,2,4-triazolo[1,5-c]pyrimidines through Dimroth rearrangement. The halogen functionalities on the pyrimidine nucleus make these products versatile intermediates for synthetic diversification (Tang, Wang, Li, & Wang, 2014).
Potential as Antiasthma Agents
- Medwid et al. (1990) found 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines to be active as mediator release inhibitors in a human basophil histamine release assay, suggesting potential applications as antiasthma agents. These compounds were synthesized through a series of reactions starting from arylamidines, with several derivatives showing promising activity for further pharmacological study (Medwid et al., 1990).
Antimicrobial Applications
- Kumara, Mohana, and Mallesha (2013) synthesized new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines and tested them for antimicrobial activity against clinically isolated strains. Some compounds showed good activity against tested microbial strains, indicating potential applications in antimicrobial therapies (Kumara, Mohana, & Mallesha, 2013).
Photophysical and Redox Properties
- Rasputin et al. (2020) studied the optical and electrochemical properties of [1,2,4]triazolo[1,5-a]pyrimidines with various (het)aryl substituents. These compounds were found to be promising as luminescent dyes and push-pull systems due to their photophysical and redox properties (Rasputin et al., 2020).
Further Chemical Transformations
- Li, Li, and Wang (2010) explored reactions of chloropyrimidinyl hydrazones with bromine, leading to [1,2,4]triazolo[4,3-c]pyrimidines and subsequent Dimroth rearrangement to produce functionalized 2-substituted [1,2,4]triazolo[1,5-c]pyrimidines. This highlights the compound's potential as a versatile intermediate in chemical synthesis (Li, Li, & Wang, 2010).
作用機序
将来の方向性
While there is limited information on the future directions of “8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine”, the compound’s potential as a CDK2 inhibitor suggests it could be further explored for cancer treatment . More research is needed to fully understand its potential applications and safety profile.
特性
IUPAC Name |
8-bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClN4/c12-8-9(13)14-6-17-11(8)15-10(16-17)7-4-2-1-3-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHLYKHEEQDQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=NC(=C(C3=N2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


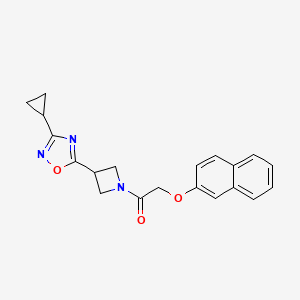
![1-(2-bromoallyl)-2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2823879.png)
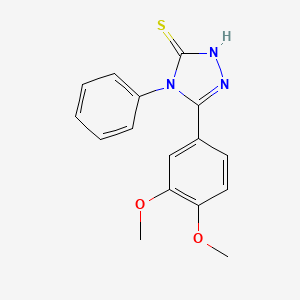
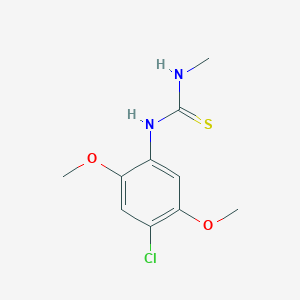
![N-(furan-2-ylmethyl)-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2823885.png)
![6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2823887.png)
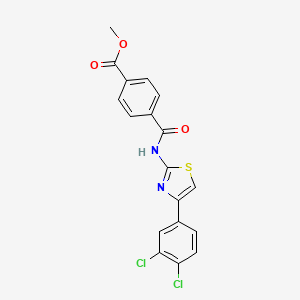
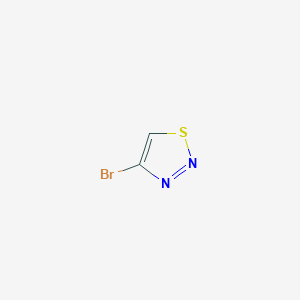
![N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2823892.png)
![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2823894.png)
